molecular formula C10H7Cl2N5O B12801621 N'-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide CAS No. 13838-36-3

N'-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide

Cat. No.: B12801621
CAS No.: 13838-36-3
M. Wt: 284.10 g/mol
InChI Key: OTPALJUANAQYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide is a chemical compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the triazine ring and the benzohydrazide moiety in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide can be synthesized through a nucleophilic substitution reaction. The synthesis typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with benzohydrazide in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to yield the desired product .

Industrial Production Methods

Industrial production of N’-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance the reaction efficiency, reduce reaction time, and improve product yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Condensation Reactions: The benzohydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.

    Condensation Reactions: Aldehydes and ketones are used as reagents, and the reactions are often catalyzed by acids or bases.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted triazine derivatives with various functional groups replacing the chlorine atoms.

    Condensation Reactions: The major products are hydrazones and hydrazides, which are formed by the reaction of the benzohydrazide moiety with aldehydes and ketones.

Mechanism of Action

The mechanism of action of N’-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. The benzohydrazide moiety can also interact with nucleic acids and proteins, disrupting their normal functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide is unique due to the presence of both the triazine ring and the benzohydrazide moiety in its structure. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

13838-36-3

Molecular Formula

C10H7Cl2N5O

Molecular Weight

284.10 g/mol

IUPAC Name

N'-(4,6-dichloro-1,3,5-triazin-2-yl)benzohydrazide

InChI

InChI=1S/C10H7Cl2N5O/c11-8-13-9(12)15-10(14-8)17-16-7(18)6-4-2-1-3-5-6/h1-5H,(H,16,18)(H,13,14,15,17)

InChI Key

OTPALJUANAQYRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.